(R)-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one
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Overview
Description
®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the oxazolidinone intermediate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the highest purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Antibacterial Agents: Oxazolidinones are known for their antibacterial properties, and this compound may be explored for similar applications.
Drug Development: Potential lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the oxazolidinone ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Eperezolid: An oxazolidinone with similar structural features.
Uniqueness
®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the imidazole ring, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
(4R)-3-ethyl-4-(3-methylimidazole-4-carbonyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H13N3O3/c1-3-13-8(5-16-10(13)15)9(14)7-4-11-6-12(7)2/h4,6,8H,3,5H2,1-2H3/t8-/m1/s1 |
InChI Key |
WWGFCYDIADWGDG-MRVPVSSYSA-N |
Isomeric SMILES |
CCN1[C@H](COC1=O)C(=O)C2=CN=CN2C |
Canonical SMILES |
CCN1C(COC1=O)C(=O)C2=CN=CN2C |
Origin of Product |
United States |
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